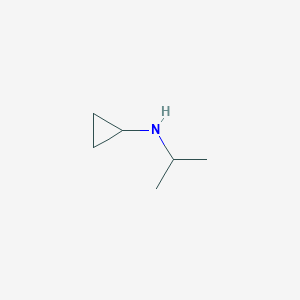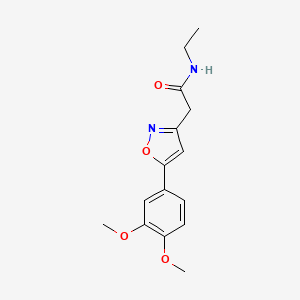
N-(propan-2-yl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(propan-2-yl)cyclopropanamine” is a chemical compound with the molecular formula C6H13N . It is also known by its IUPAC name, N-isopropylcyclopropanamine .
Molecular Structure Analysis
“N-(propan-2-yl)cyclopropanamine” contains a total of 20 bonds, including 7 non-H bonds, 2 rotatable bonds, 1 three-membered ring, and 1 secondary amine (aliphatic) . The InChI code for this compound is 1S/C6H13N/c1-5(2)7-6-3-4-6/h5-7H,3-4H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
1. Catalysis in Chemical Reactions
Cyclopropenimine compounds, closely related to N-(propan-2-yl)cyclopropanamine, have demonstrated significant potential in catalyzing enantioselective Mannich reactions with high levels of control, showcasing superior reactivity compared to traditional catalysts. These compounds have successfully catalyzed transformations involving a variety of substrates, leading to products convertible into several useful derivatives (Bandar & Lambert, 2013).
2. Enzyme Inhibition and Anti-inflammatory Properties
Derivatives of N-(propan-2-yl)cyclopropanamine have been identified as potent non-purine xanthine oxidase inhibitors and anti-inflammatory agents. These compounds have shown excellent inhibitory activity against xanthine oxidase in vitro and in rat liver homogenate, along with significant suppression of nuclear factor κB activation in human peripheral blood mononuclear cells. This inhibitory action positions these compounds as promising therapeutic agents for conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).
3. Potential in CNS-Related Therapies
Cyclopropanamine compounds, which include structures similar to N-(propan-2-yl)cyclopropanamine, have been highlighted for their potential in treating conditions related to the central nervous system (CNS). These compounds have been explored as inhibitors of Lysine-specific demethylase-1, an enzyme involved in DNA packaging and gene expression regulation. By inhibiting this enzyme, these compounds may offer therapeutic benefits for a range of CNS conditions including schizophrenia, Alzheimer's disease, and drug addiction (Blass, 2016).
4. Bioactivity in Agrochemicals
N-(propan-2-yl)cyclopropanamine and its derivatives have been used as leading compounds for their biological activity in the field of agrochemicals. The synthesis of cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, derived from cyclopropanecarboxylic acid, has led to compounds with excellent herbicidal and fungicidal activities. These findings underscore the potential of these compounds in the development of new agrochemical solutions (Tian et al., 2009).
5. Application in Antifungal and Antimicrobial Treatments
N-(propan-2-yl)cyclopropanamine derivatives have demonstrated high activity against various strains of Candida, showcasing potential as antifungal compounds. Moreover, some derivatives, such as 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol, have shown outstanding selectivity and low toxicity, making them promising candidates for medical applications. Additionally, certain cyclodepsipeptides, structurally related to N-(propan-2-yl)cyclopropanamine, have exhibited broad-spectrum antimicrobial activities, particularly effective against Escherichia coli (Yancheva et al., 2012).
Safety and Hazards
The safety data sheet for “N-(propan-2-yl)cyclopropanamine” indicates that it is a dangerous compound. It has hazard statements H225 and H314, indicating that it is highly flammable and causes severe skin burns and eye damage . Precautionary measures include avoiding sparks, open flames, and hot surfaces (P210), keeping the container tightly closed (P233), and wearing protective gloves and eye/face protection (P280) .
Eigenschaften
IUPAC Name |
N-propan-2-ylcyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5(2)7-6-3-4-6/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGXFOVSOYMSGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)cyclopropanamine | |
CAS RN |
73121-94-5 |
Source


|
| Record name | N-(propan-2-yl)cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone](/img/structure/B2802188.png)
![3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2802189.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2802190.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2802196.png)
![N-(1H-benzo[d]imidazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2802197.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2802198.png)
![[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2802199.png)


![1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2802203.png)
![1-(2,6-Difluorophenyl)-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea](/img/structure/B2802204.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2802206.png)
